molecular formula C13H10N2O8 B11938539 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 63987-49-5

5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Katalognummer: B11938539
CAS-Nummer: 63987-49-5
Molekulargewicht: 322.23 g/mol
InChI-Schlüssel: ZRNLDAYMIUHIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound known for its unique chemical structure and properties. This compound features a dioxane ring substituted with a dinitrophenyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation reaction between 2,4-dinitrobenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro groups in the dinitrophenyl moiety can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products:

    Oxidation: Oxidized derivatives of the dioxane ring.

    Reduction: Amino derivatives of the dinitrophenyl group.

    Substitution: Various substituted products depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The dinitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biochemical effects .

Eigenschaften

CAS-Nummer

63987-49-5

Molekularformel

C13H10N2O8

Molekulargewicht

322.23 g/mol

IUPAC-Name

5-[(2,4-dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H10N2O8/c1-13(2)22-11(16)9(12(17)23-13)5-7-3-4-8(14(18)19)6-10(7)15(20)21/h3-6H,1-2H3

InChI-Schlüssel

ZRNLDAYMIUHIBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(=O)C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.